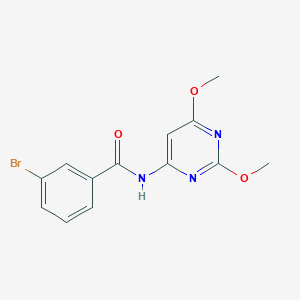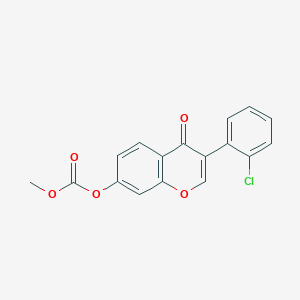![molecular formula C20H19NO3 B5602863 {5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE](/img/structure/B5602863.png)
{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[(2-NAPHTHYLOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine is 321.13649347 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidative Activity of Heterocyclic Compounds
Research has demonstrated that heterocyclic compounds, including those related to pyrrolidine and furan structures, exhibit significant antioxidative activity. For instance, pyrroles have shown remarkable antioxidant activity among various heterocyclic compounds, inhibiting hexanal oxidation by almost 100% at certain concentrations over extended periods. This suggests that compounds similar to 1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine could potentially offer antioxidative benefits in various applications ranging from food preservation to pharmaceuticals (Yanagimoto et al., 2002).
Metal Complexes with Anti-inflammatory Drugs
The study of metal complexes involving heterocyclic ligands has revealed interesting insights into their solution behavior and electrochemistry. Specifically, complexes formed with anti-inflammatory drugs showcase a variety of structural characteristics and potential applications in medicinal chemistry. These studies underline the importance of heterocyclic compounds in the development of therapeutic agents and their interactions with metals (Dendrinou-Samara et al., 1992).
Synthesis and Transformations of Heterocyclic Compounds
The synthesis and subsequent transformations of compounds featuring furan and pyrrolidine rings have been extensively studied. These processes often involve electrophylic substitution reactions, highlighting the reactive nature of these compounds and their potential utility in organic synthesis and material science. The ability to undergo various transformations makes these compounds versatile intermediates for the synthesis of more complex molecules (Aleksandrov et al., 2011).
Conducting Polymers from Low Oxidation Potential Monomers
The development of conducting polymers using low oxidation potential monomers, including pyrrolidine derivatives, represents a significant area of research with applications in electronics and material science. These polymers exhibit stable conducting forms and are being explored for various technological applications, underscoring the potential of heterocyclic compounds in advanced material development (Sotzing et al., 1996).
Water Oxidation by Ru Complexes
Research into the water oxidation capabilities of Ru complexes, incorporating heterocyclic ligands, highlights the potential for such compounds in catalyzing important chemical reactions. These studies are crucial for understanding the mechanisms of water oxidation and developing efficient catalysts for energy conversion processes (Zong & Thummel, 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[5-(naphthalen-2-yloxymethyl)furan-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-20(21-11-3-4-12-21)19-10-9-18(24-19)14-23-17-8-7-15-5-1-2-6-16(15)13-17/h1-2,5-10,13H,3-4,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQRARXGWKOZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2,3-Dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione](/img/structure/B5602801.png)
![1-{[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinone](/img/structure/B5602820.png)
amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602821.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5602832.png)
![1-(2-ethoxyethyl)-N-[(5-methyl-2-furyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5602833.png)
![(4aS*,7aR*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5602846.png)

![5-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]-5-oxo-1-phenylpentan-1-one](/img/structure/B5602859.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5602865.png)
![[3-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate](/img/structure/B5602870.png)
![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5602876.png)
![(3-aminoazepan-1-yl)-[3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B5602878.png)
